molecular formula C14H15N B7848239 (4-Methyl-3-phenylphenyl)methanamine

(4-Methyl-3-phenylphenyl)methanamine

Cat. No.: B7848239
M. Wt: 197.27 g/mol
InChI Key: SZSOBPWXWQGXAL-UHFFFAOYSA-N
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Description

(4-Methyl-3-phenylphenyl)methanamine, also known as [3-(4-methylphenyl)phenyl]methanamine (CAS 49703-56-2), is a substituted methanamine derivative featuring a biphenyl core with a methyl group at the 4-position of one phenyl ring and an amine (-NH₂) group at the benzylic position . This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ≈ 3.2) and a molecular weight of 213.3 g/mol. It is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of receptor ligands and bioactive molecules. The hydrochloride salt form (CAS 49703-56-2) is commercially available and widely used due to its stability and solubility in polar solvents .

Properties

IUPAC Name

(4-methyl-3-phenylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-7-8-12(10-15)9-14(11)13-5-3-2-4-6-13/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSOBPWXWQGXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

(4-Methyl-3-phenylphenyl)methanamine: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogens, nitric acid, and alkyl halides.

Major Products Formed:

  • Oxidation Products: Amides, carboxylic acids.

  • Reduction Products: Reduced amines.

  • Substitution Products: Halogenated phenyl compounds, nitrophenyl compounds.

Scientific Research Applications

(4-Methyl-3-phenylphenyl)methanamine: has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of various phenylamine derivatives, which are used in organic synthesis and material science.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Methyl-3-phenylphenyl)methanamine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Boron-Containing Derivatives

  • [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f) :
    • Structural Differences : Incorporates a fluorine atom and a boronate ester group, enhancing its utility in Suzuki-Miyaura cross-coupling reactions.
    • Physicochemical Properties : Lower logP (2.8) due to the polar boronate group, with a molecular weight of 291.1 g/mol.
    • Applications : Primarily used in synthetic organic chemistry for constructing biaryl scaffolds .

Heterocyclic Derivatives

  • (Hexahydro-1H-pyrrolizin-7a-yl)methanamine :
    • Structural Differences : Features a bicyclic pyrrolizidine ring, increasing rigidity and basicity (pKa ~9.5).
    • Applications : Key intermediate in antimalarial drug MG3 synthesis; demonstrates higher metabolic stability compared to biphenyl methanamines .
  • (2-(4-Chlorophenyl)oxazol-4-yl)methanamine :
    • Structural Differences : Contains an oxazole ring with a chlorophenyl group, enhancing π-π stacking interactions.
    • Biological Activity : Shows potent activity against mycobacteria (MIC ≈ 0.5 µg/mL) due to improved membrane penetration .

Pharmacological and Physicochemical Profiles

Lipophilicity and Bioavailability

Compound logP Molecular Weight (g/mol) Key Functional Groups
(4-Methyl-3-phenylphenyl)methanamine 3.2 213.3 Biphenyl, methyl, amine
[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine 2.1 237.3 Fluorine, ethylpiperazine
{4-[3-(Trifluoromethyl)phenoxy]phenyl}methanamine 4.0 267.2 Trifluoromethyl, phenoxy
  • Key Findings: Electron-Withdrawing Groups: The trifluoromethylphenoxy derivative (logP 4.0) exhibits higher lipophilicity, favoring blood-brain barrier penetration . Basic Nitrogen Moieties: Ethylpiperazine-containing analogues show improved aqueous solubility (≥10 mg/mL in PBS) due to ionization at physiological pH .

Antimicrobial Activity

  • (3-Fluoro-4-methylphenyl)[4-(2-methylpropyl)phenyl]methanamine :
    • Exhibits broad-spectrum antibacterial activity (MIC 1–4 µg/mL against S. aureus), attributed to its branched alkyl chain enhancing membrane disruption .
  • Pyrrolizidinylmethanamine Derivatives :
    • Demonstrate antiplasmodial activity (IC₅₀ 15 nM against P. falciparum), outperforming biphenyl analogues due to reduced cytochrome P450 metabolism .

Receptor Modulation

  • Piperidine/Oxazole Derivatives (e.g., 8028, 4681) :
    • Act as allosteric modulators of gonadotropin receptors (EC₅₀ 0.3–1.2 µM), leveraging heterocyclic motifs for selective binding .

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